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M-Xylylene Dicarbamate -

M-Xylylene Dicarbamate

Catalog Number: EVT-8424253
CAS Number:
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol
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Product Introduction

Overview

M-Xylylene dicarbamate is a significant organic compound primarily used as an intermediate in the production of m-xylylene diisocyanate, which is crucial for manufacturing various polyurethane products. This compound is synthesized from m-xylylene diamine through various chemical processes, notably carbonylation.

Source and Classification

M-Xylylene dicarbamate belongs to the class of carbamate compounds, characterized by the presence of a carbamate functional group (-OC(=O)NR2). It is derived from m-xylylene diamine, which is an aromatic diamine. The compound is classified under organic intermediates and is particularly important in the production of isocyanates, which are widely used in the polymer industry.

Synthesis Analysis

Methods

The synthesis of m-xylylene dicarbamate can be achieved through several methods, with carbonylation being the most effective route. The process typically involves the reaction of m-xylylene diamine with ethyl carbamate in the presence of a catalyst. Recent studies have highlighted the use of hierarchical TS-1 zeolite catalysts for this purpose, showcasing improved yields and conversion rates.

Technical Details

  1. Catalyst Characteristics: The catalysts used in the synthesis are characterized using methods such as Brunauer–Emmett–Teller (BET) analysis for surface area measurement, X-ray diffraction (XRD) for crystallinity assessment, and Fourier transform infrared spectroscopy (FTIR) for functional group identification.
  2. Reaction Conditions: Optimal conditions for the reaction include a temperature of around 200 °C and a reaction time of approximately 6 hours, achieving nearly 100% conversion of m-xylylene diamine with an 88.5% yield of m-xylylene dicarbamate .
Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 238.24 g/mol
  • Melting Point: Specific melting points can vary based on purity but generally range from 80 °C to 120 °C.
Chemical Reactions Analysis

Reactions

M-Xylylene dicarbamate can undergo several chemical reactions, including:

  1. Thermal Decomposition: Under heat, it decomposes to form m-xylylene diisocyanate and releases alcohol.
  2. Hydrolysis: In the presence of water, it can revert to m-xylylene diamine and carbon dioxide.

Technical Details

The thermal decomposition mechanism involves breaking down the carbamate bond under elevated temperatures, typically leading to isocyanate formation without using phosgene, making it a safer alternative for industrial applications .

Mechanism of Action

The mechanism by which m-xylylene dicarbamate acts primarily revolves around its role as a precursor to diisocyanates. Upon thermal activation or catalytic conditions, it undergoes cleavage to release isocyanate groups, which then participate in polymerization reactions to form polyurethanes.

Process Data

The reaction can be summarized in two main steps:

  1. Formation of m-xylylene dicarbamate from m-xylylene diamine and ethyl carbamate.
  2. Decomposition of m-xylylene dicarbamate to produce m-xylylene diisocyanate.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like acetone and ethanol but less soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to moisture.
  • Reactivity: Reacts with water to form amines and carbon dioxide; decomposes upon heating.

Relevant analyses indicate that its stability makes it suitable for storage and handling in industrial environments .

Applications

M-Xylylene dicarbamate serves several scientific and industrial purposes:

  1. Intermediate for Isocyanates: It is primarily used in producing m-xylylene diisocyanate, essential for manufacturing polyurethanes.
  2. Polymer Production: Utilized in creating flexible foams, coatings, adhesives, and elastomers.
  3. Research Applications: Investigated for potential uses in drug delivery systems due to its reactive functional groups that can be modified for various applications.
Synthetic Methodologies and Reaction Pathways for M-Xylylene Dicarbamate Production

Carbonylation of m-Xylylene Diamine: Mechanistic Insights and Catalytic Innovations

The carbonylation of meta-xylylene diamine (XDA) represents the most technologically advanced route for synthesizing meta-xylylene dicarbamate (XDC), serving as a critical precursor for non-yellowing polyurethane applications. This reaction's efficacy hinges on precise catalyst design and mechanistic control to overcome inherent challenges of urea intermediate stability and selectivity.

Hierarchical TS-1 Zeolite-Catalyzed Urea Intermediate Formation

Hierarchical titanium silicalite-1 (TS-1) zeolites have emerged as superior catalysts for XDC synthesis due to their balanced acid properties and enhanced diffusion characteristics. The introduction of mesoporosity via structural modifications significantly improves catalytic efficiency. Hierarchical TS-1 (HTS-1) exhibits a mesopore-to-total pore volume ratio (Vmeso/Vtotal) exceeding 0.4, which facilitates mass transfer of bulky intermediates and minimizes pore blockage [4]. Titanium active sites in tetrahedral coordination (Ti⁴⁺) act as Lewis acids, activating carbonyl groups in ethyl carbamate or urea for nucleophilic attack by XDA amines.

A comparative study of catalyst frameworks revealed that HTS-1 achieves 100% XDA conversion and 88.5% XDC yield at 200°C within 6 hours using ethyl carbamate as the carbonyl source. The catalyst's weak acidity (0.12 mmol NH₃/g) proves critical: Strong acid sites promote undesirable side reactions like biuret formation, while optimized Lewis acidity ensures selective dicarbamate formation [4]. Parallel research using urea with TiO₂ catalysts demonstrated 82.4% XDC yield at 205°C, confirming the broader applicability of Lewis acid catalysts in this transformation [7].

Table 1: Catalytic Performance in XDC Synthesis via Carbonylation

CatalystCarbonyl SourceTemperature (°C)Time (h)XDA Conversion (%)XDC Yield (%)
HTS-1 (Vmeso/Vtotal = 0.42)Ethyl carbamate200610088.5
TiO₂Urea205610082.4
CuCl₂CO/O₂14039578

Despite high initial yields, HTS-1 deactivates by ~8% per cycle due to leaching of titanium species, necessitating reactivation protocols [4]. The reaction pathway involves sequential nucleophilic additions: First, XDA attacks ethyl carbamate to form mono-ethylcarbamoyl-meta-xylyleneamine, followed by ethanol elimination and subsequent carbamation.

Ethyl Carbamate Reactivity in Dicarbamate Synthesis: Kinetic Isotope Effects

Ethyl carbamate (H₂NCOOEt) demonstrates superior reactivity over phosgene-derived reagents due to its tunable electrophilicity and safety profile. Kinetic studies reveal that the rate-determining step is the initial nucleophilic attack of XDA's primary amine on the carbonyl carbon of ethyl carbamate. Deuterium labeling studies (kH/kD > 2.0) confirm proton transfer occurs concurrently in the transition state, supporting an addition-elimination mechanism [4].

Excess ethyl carbamate (3:1 molar ratio relative to XDA) suppresses symmetric urea byproducts by accelerating the second carbamation step. In situ Fourier-transform infrared spectroscopy (FTIR) identifies the key intermediate as a titanium-coordinated carbamoyl species, which lowers the activation energy for amine addition. The overall kinetics adhere to a Langmuir-Hinshelwood model, where both reactants adsorb on adjacent Lewis acid sites prior to reaction [4].

Figure: Proposed Reaction Mechanism for HTS-1 Catalyzed XDC Formation

1. Ethyl carbamate adsorption on Ti⁴⁺ site → C=O polarization  2. XDA amine attack → Tetrahedral intermediate  3. Ethanol elimination → Mono-carbamoyl intermediate  4. Second carbamate adsorption/reaction → XDC formation  

Non-Phosgene Routes: Comparative Analysis of Reductive vs. Oxidative Carbonylation Strategies

The shift toward environmentally benign syntheses has driven innovation in phosgene-free XDC routes, primarily categorized by their carbon and oxygen sources.

Reductive CarbonylationThis strategy employs carbon monoxide (CO) as the carbonyl source with in situ oxidant regeneration. A patented route utilizes MXDA (2.5 wt%), PdCl₂ catalyst (0.1 mol%), and Co(OAc)₂ co-catalyst (0.2 mol%) in methanol/toluene solvent under 40 bar CO pressure at 150°C [9]. The reaction proceeds via m-xylylene diisocyanate (XDI) intermediate, which alcoholyses to XDC:

m-Xylylene diamine + 2CO + 1/2O₂ → XDI + H₂O  XDI + 2ROH → XDC  

Yields reach 89% with high selectivity (>95%), though catalyst sintering remains a challenge. Membrane separation (polyimide-based) efficiently recovers palladium, reducing operational costs [9].

Oxidative CarbonylationCopper-based catalysts enable direct reaction of amines with CO and O₂. Copper(II) chloride in acetonitrile solvent achieves 78% XDC yield at 140°C under 3.0 MPa CO/O₂ (5:1 ratio) [2]. The mechanism involves copper-bound isocyanate intermediates:

2RNH₂ + 2CuCl₂ → R-N=C=O + Cu₂Cl₂ + NH₄Cl  R-N=C=O + ROH → RNHCOOR  

Despite avoiding noble metals, oxidative routes suffer from chloride-mediated corrosion and over-oxidation to carbodiimides, limiting yields to <80%.

Table 2: Non-Phosgene XDC Synthesis Routes

MethodCatalyst SystemConditionsYield (%)Key Limitations
Reductive carbonylationPdCl₂/Co(OAc)₂150°C, 40 bar CO, methanol89Catalyst leaching, high pressure
Oxidative carbonylationCuCl₂ in CH₃CN140°C, 3.0 MPa CO/O₂ (5:1)78Chloride corrosion, byproducts
Urea alcoholysisZnO/Al₂O₃180°C, excess urea85High ammonia recycle load

Solvent-Mediated Reaction Optimization: Role of Polar Aprotic Media in Yield Enhancement

Solvent selection critically governs reaction efficiency by modulating intermediate solubility, carbamate electrophilicity, and catalyst stability.

Polar Aprotic SolventsN,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) enhance XDC yields by 15–20% compared to protic solvents. Their high dielectric constants (ε ≈ 38 for DMF) stabilize charged intermediates in the addition-elimination pathway [7]. Ab initio calculations confirm DMF coordinates to titanium Lewis acid sites, increasing carbonyl polarization without poisoning active centers. In urea-mediated routes, DMF improves urea dispersion and facilitates ammonia desorption, minimizing side reactions [7].

Solvent-Free SystemsEthyl carbamate itself acts as a reactive solvent in HTS-1-catalyzed reactions when used stoichiometrically (3:1 ratio). Melt-phase conditions at 200°C eliminate mass transfer limitations but require precise temperature control to prevent thermal degradation of XDC [4].

Table 3: Solvent Effects on XDC Synthesis Efficiency

SolventDielectric Constant (ε)Reaction TypeXDC Yield (%)Key Function
DMF38.3Urea carbonylation82.4Stabilizes charged intermediates
None (melt)-Ethyl carbamate reaction88.5Eliminates diffusion barriers
Acetonitrile37.5Oxidative carbonylation78Enhances CuCl₂ solubility
Methanol32.7Reductive carbonylation89Facilitates isocyanate alcoholysis

Empirical optimization identifies DMF and melt-phase systems as optimal for maximizing XDC productivity while enabling catalyst recyclability. Future designs should integrate solvent selection with hierarchical catalyst porosity to achieve synergistic kinetic advantages.

Properties

Product Name

M-Xylylene Dicarbamate

IUPAC Name

[3-(carbamoyloxymethyl)phenyl]methyl carbamate

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C10H12N2O4/c11-9(13)15-5-7-2-1-3-8(4-7)6-16-10(12)14/h1-4H,5-6H2,(H2,11,13)(H2,12,14)

InChI Key

FSPRIMKLIVYESK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)COC(=O)N)COC(=O)N

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